molecular formula C6H13NO4 B7795954 2-(Hydroxymethyl)piperidine-3,4,5-triol

2-(Hydroxymethyl)piperidine-3,4,5-triol

Cat. No. B7795954
M. Wt: 163.17 g/mol
InChI Key: LXBIFEVIBLOUGU-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)piperidine-3,4,5-triol is a natural product found in Bacillus amyloliquefaciens, Paenibacillus polymyxa, and other organisms with data available.

Scientific Research Applications

  • Synthesis of Branched Iminosugars and Analogs : Homochiral piperidines containing a quaternary carbon branch at C-2 of the piperidine ring, like 2-(Hydroxymethyl)piperidine-3,4,5-triol, can be synthesized from carbohydrate lactones. These compounds have been found to be specific inhibitors of α-d-glucosidase from Bacillus Stearothermophilus, suggesting potential for therapeutic use (Simone et al., 2012).

  • Anti-hyperglycemic, Anti-virus, and Anti-tumor Functions : A derivative of 2-(Hydroxymethyl)piperidine-3,4,5-triol, known as 1-deoxynojirimycin, has been found in mulberry resources and shown to inhibit postprandial hyperglycemia by suppressing intestinal alpha-glucosidase. It has been used in the treatment of diabetes and obesity and has shown a variety of biological activities including anti-hyperglycemic, anti-virus, and anti-tumor functions (Tong et al., 2018).

  • Spectroscopic Characterization and Quantum Chemical Calculations : The compound has been characterized using FTIR, FT-Raman, and UV-Vis spectroscopy, and quantum chemical calculations to understand its structural and spectroscopic properties. These studies are important for understanding the compound's electronic properties and interactions at the molecular level (Paulraj & Muthu, 2013).

  • Synthesis of Glycosidase Inhibitors : Isofagomine and analogs, which include structures derived from 2-(Hydroxymethyl)piperidine-3,4,5-triol, have been identified as strong inhibitors of glycosidases. They have potential interest in the treatment of various disorders, indicating their relevance in therapeutic applications (Lohse et al., 2000).

  • Antioxidant Activity : 3,4,5-Trisubstituted piperidines, including derivatives of 2-(Hydroxymethyl)piperidine-3,4,5-triol, have been synthesized and evaluated for their antioxidant activity. Some of these compounds showed significant antioxidant effects, comparable to known antioxidants (Kim et al., 2016).

properties

IUPAC Name

2-(hydroxymethyl)piperidine-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBIFEVIBLOUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864871
Record name 2-(Hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Deoxynojirimycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(Hydroxymethyl)piperidine-3,4,5-triol

CAS RN

19130-96-2
Record name 1-Deoxynojirimycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 °C
Record name 1-Deoxynojirimycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 2
2-(Hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 3
2-(Hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 4
2-(Hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 5
2-(Hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 6
2-(Hydroxymethyl)piperidine-3,4,5-triol

Citations

For This Compound
142
Citations
EI Paulraj, S Muthu - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
This work presents the characterization of (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (abbreviated as HEHMPT) by quantum chemical calculations and …
Number of citations: 65 www.sciencedirect.com
D Yua, F Fangfang Hub, Y Zhanga, X Zheng… - Z …, 2013 - znaturforsch.com
Thirteen 1-deoxynojirimycin (DNJ) derivatives of five different skeletal structures were designed and synthesized. The newly synthesized compounds were evaluated using an in vitro …
Number of citations: 3 www.znaturforsch.com
F Zeng, Z Yin, J Chen, X Nie, P Lin, T Lu, M Wang… - Molecules, 2019 - mdpi.com
To obtain α-glucosidase inhibitors with high activity, 19 NB-DNJDs (N-benzyl-deoxynojirimycin derivatives) were designed and synthesized. The results indicated that the 19 NB-DNJDs …
Number of citations: 9 www.mdpi.com
TT Tong, EH Zhao, HL Gao, YH Xu… - Zhongguo Zhong yao …, 2018 - europepmc.org
The 1-DNJ named 1-deoxynojirimycinis (2R, 3R, 4R, 5S)-2-(hydroxymethyl) piperidine-3, 4, 5-triol, which is the nature active components existingin mulberryresources including leaves, …
Number of citations: 9 europepmc.org
MA Chavez-Fumagalli, DP Lage, GSV Tavares… - Journal of Molecular …, 2019 - Elsevier
New therapeutic strategies against leishmaniasis are desirable, since the treatment against disease presents problems, such as the toxicity, high cost and/or parasite resistance. As …
Number of citations: 13 www.sciencedirect.com
P Singh, SK Manna, G Panda - Tetrahedron, 2014 - Elsevier
Diastereoselective and diverse synthesis of polyhydroxylated indolizidines and piperidines have been described, where a common chiral intermediate 2-(hydroxymethyl) piperidine-3-ol …
Number of citations: 25 www.sciencedirect.com
S SUTHAR, D PAL, A NASKAR, SK LANJHIYANA… - 164.100.113.105
Diabetes Mellitus is a multisystem chronic disease that is becoming more common in today’s population. It is caused due to main two reason that includes destruction of pancreatic beta …
Number of citations: 2 164.100.113.105
S Akocak, P Taslimi, N Lolak, M Işık… - Chemistry & …, 2021 - Wiley Online Library
A series of six N‐carbamimidoyl‐4‐(3‐substituted phenylureido)benzenesulfonamide derivatives were synthesized by reaction of sulfaguanidine with aromatic isocyanates. In vitro and …
Number of citations: 67 onlinelibrary.wiley.com
P Gupta, YD Vankar - 2009 - Wiley Online Library
2‐C‐Methylene‐N‐glycosyl amides have been obtained from 2‐(hydroxymethyl)glycals through a facile aza‐Claisen rearrangement. This rearrangement has also been utilized in the …
Q Yin, L Wang, C Sun - Rapid Communications in Mass …, 2016 - Wiley Online Library
Rationale Miglitol (1) derived from 1‐deoxynojirimycin is an iminosugar that is useful in the treatment of type 2 diabetes mellitus. Isomers (2, 3, 4) that differ at the C2 and C3 positions of …

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